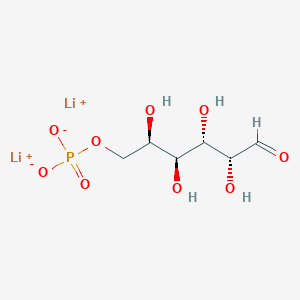

D-Galactose 6-phosphate lithium salt

Description

Contextualization within Phosphorylated Hexose (B10828440) Metabolism

Hexose metabolism is a cornerstone of cellular bioenergetics and biosynthesis. The phosphorylation of simple six-carbon sugars (hexoses) like glucose, fructose (B13574), and galactose is the critical first step for their entry into metabolic pathways. aklectures.comyoutube.com This addition of a phosphate (B84403) group, creating hexose phosphates such as glucose 6-phosphate and fructose 6-phosphate, traps the sugar within the cell and activates it for subsequent enzymatic reactions. youtube.comyoutube.com These phosphorylated intermediates are central to major pathways including glycolysis, for energy production, and the pentose (B10789219) phosphate pathway, for generating reductive power (NADPH) and nucleotide precursors. minams.edu.pknih.govwikipedia.org

While galactose is most commonly metabolized via the Leloir pathway, which converts it to glucose 1-phosphate, an alternative route exists in many bacteria known as the D-tagatose 6-phosphate pathway. oup.comwikipedia.orgmicrobenotes.comnih.gov It is within this alternative pathway that D-galactose 6-phosphate emerges as the key entry-point molecule. oup.comasm.org In organisms like Staphylococcus aureus and various lactic acid bacteria, galactose or the galactose moiety of lactose (B1674315) is phosphorylated directly to D-galactose 6-phosphate, which then feeds into the subsequent steps of the tagatose 6-phosphate pathway. nih.govnih.govplos.org

Significance as a Metabolic Intermediate and Research Tool

As a metabolic intermediate, D-galactose 6-phosphate is the committed substrate for the D-tagatose 6-phosphate pathway. oup.comasm.orgnih.gov In bacteria that utilize this pathway, such as Lactobacillus casei and Streptococcus mutans, its formation is the pivotal step that directs galactose away from the Leloir pathway and toward a different catabolic fate. nih.govnih.gov The pathway proceeds by the isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate, which is then further metabolized to intermediates of glycolysis, namely dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate. oup.complos.org

The commercial availability of D-galactose 6-phosphate lithium salt makes it an invaluable tool for biochemical research. sigmaaldrich.com It allows scientists to study the enzymes and regulatory mechanisms of the tagatose 6-phosphate pathway in vitro. By providing a direct substrate, researchers can perform kinetic assays, characterize enzyme function, and investigate the pathway's regulation without the interference of upstream metabolic steps. nih.govgoogle.com This is crucial for understanding microbial physiology, particularly in commercially important lactic acid bacteria and pathogenic species where this pathway is physiologically significant. nih.govnih.gov

Table 1: Physicochemical Properties of D-Galactose 6-Phosphate

| Property | Value | Reference |

| Chemical Formula | C₆H₁₃O₉P | nih.gov |

| Molecular Weight | 260.14 g/mol (Free Acid) | sigmaaldrich.comnih.gov |

| IUPAC Name | [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate | nih.gov |

| CAS Number | 6665-00-5 | sigmaaldrich.comnih.gov |

Overview of Key Biochemical and Enzymatic Research Areas

The study of D-galactose 6-phosphate is central to several key areas of biochemical and enzymatic research:

Enzyme Characterization: A primary focus is the characterization of enzymes that use D-galactose 6-phosphate as a substrate. The most prominent is D-galactose-6-phosphate isomerase (LacAB) , which catalyzes the reversible conversion to D-tagatose 6-phosphate. nih.govwikipedia.org Research has delved into its crystal structure, revealing a Rossmann-like fold similar to other sugar phosphate isomerases, and has identified key amino acid residues in the active site essential for its catalytic activity. nih.govplos.orgnih.govrcsb.org Another key enzyme is galactose-6-phosphate (B1197297) dehydrogenase , which has been purified and distinguished from other hexose phosphate dehydrogenases by its high substrate specificity. nih.gov

Metabolic Pathway Elucidation: The compound is essential for tracing the steps and understanding the regulation of the D-tagatose 6-phosphate pathway in various microorganisms. oup.comnih.gov Studies in Staphylococcus aureus have used mutants deficient in the pathway's enzymes to confirm that D-galactose 6-phosphate is the physiologically significant intermediate for both galactose and lactose degradation in this organism. asm.orgnih.gov This research is vital for mapping the metabolic diversity and adaptability of bacteria.

Development of Biocatalysts: The enzymes of the tagatose 6-phosphate pathway, particularly galactose-6-phosphate isomerase, are being explored for their potential in producing rare sugars. nih.govplos.org For instance, these enzymes can catalyze the interconversion of various aldoses and ketoses, which has applications in the food industry for creating low-calorie sweeteners. nih.govnih.gov D-galactose 6-phosphate is used as the natural substrate to screen for and characterize novel enzymes with such biocatalytic potential. researchgate.net

Table 2: Key Enzymes Utilizing D-Galactose 6-Phosphate

| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway | Reference |

| Galactose-6-phosphate isomerase | 5.3.1.26 | D-galactose 6-phosphate ⇌ D-tagatose 6-phosphate | Tagatose-6-Phosphate Pathway | nih.govplos.orgwikipedia.org |

| Galactose-6-phosphate dehydrogenase | 1.1.1.48 (related activity) | D-galactose 6-phosphate + NAD(P)⁺ → D-galactono-1,5-lactone 6-phosphate + NAD(P)H | Oxidative pathway | nih.gov |

Properties

Molecular Formula |

C6H11Li2O9P |

|---|---|

Molecular Weight |

272.1 g/mol |

IUPAC Name |

dilithium;[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6-;;/m0../s1 |

InChI Key |

KSBHKOHMSASBHL-SHQHISBTSA-L |

Isomeric SMILES |

[Li+].[Li+].C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

[Li+].[Li+].C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Biochemical Roles and Metabolic Pathways

The D-Tagatose 6-Phosphate Pathway

The D-Tagatose 6-Phosphate pathway, also known as the tagatose phosphate (B84403) pathway, represents a significant route for the breakdown of D-galactose. In this pathway, D-Galactose 6-phosphate serves as a critical entry point, undergoing a series of enzymatic reactions to ultimately yield intermediates of glycolysis.

In many Gram-positive bacteria, such as Staphylococcus aureus and various lactic acid bacteria, D-galactose is transported into the cell and phosphorylated to D-Galactose 6-phosphate via the phosphoenolpyruvate-dependent phosphotransferase system (PTS). researchgate.netresearchgate.net This initial phosphorylation step is crucial as it traps the sugar inside the cell and primes it for entry into the D-Tagatose 6-Phosphate pathway. researchgate.netasm.org This pathway is the primary route for galactose metabolism in these organisms. asm.org In some Gram-negative bacteria like Escherichia coli and Klebsiella oxytoca, while the Leloir pathway is the primary route for galactose catabolism, the D-Tagatose 6-Phosphate pathway can be involved in the metabolism of galactitol, where D-Tagatose 6-phosphate is an intermediate. researchgate.netnih.gov

The first committed step of the D-Tagatose 6-Phosphate pathway is the isomerization of D-Galactose 6-phosphate to D-Tagatose 6-phosphate. wikipedia.orgnih.gov This reversible reaction is catalyzed by the enzyme D-galactose-6-phosphate isomerase (EC 5.3.1.26). wikipedia.orgnih.gov In Staphylococcus aureus, this enzyme has been shown to be inducible by D-galactose. nih.gov The equilibrium of this reaction favors D-Galactose 6-phosphate. nih.govcapes.gov.br Studies with the enzyme from Staphylococcus aureus have determined the apparent Km values for D-Galactose 6-phosphate and D-Tagatose 6-phosphate to be 9.6 mM and 1.9 mM, respectively. nih.govcapes.gov.br

| Enzyme | Substrate | Product | Organism | Key Findings |

| D-galactose-6-phosphate isomerase | D-Galactose 6-phosphate | D-Tagatose 6-phosphate | Staphylococcus aureus | Reversible isomerization, inducible enzyme. Apparent Km for D-Galactose 6-phosphate is 9.6 mM and for D-Tagatose 6-phosphate is 1.9 mM. nih.govcapes.gov.br |

| D-galactose-6-phosphate isomerase (LacAB) | D-Galactose 6-phosphate | D-Tagatose 6-phosphate | Lactobacillus rhamnosus | The enzyme is a homotetramer of LacA and LacB subunits. plos.org |

Following its formation, D-Tagatose 6-phosphate is further metabolized in two subsequent steps. First, it is phosphorylated by ATP to form D-tagatose 1,6-bisphosphate, a reaction catalyzed by tagatose-6-phosphate kinase. asm.orgnih.gov Subsequently, D-tagatose 1,6-bisphosphate is cleaved by tagatose-1,6-bisphosphate aldolase (B8822740) into two triose phosphates: D-glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). nih.govnih.gov Both G3P and DHAP are central intermediates in the glycolytic pathway, thus directly linking galactose metabolism to the cell's primary energy-yielding pathway. libretexts.orgnih.gov Dihydroxyacetone phosphate can be isomerized to D-glyceraldehyde 3-phosphate, which then continues through glycolysis to be converted to pyruvate. libretexts.orgyoutube.comyoutube.com

Participation in Bacterial Lactose (B1674315) Metabolism

D-Galactose 6-phosphate is also a key intermediate in the metabolism of the disaccharide lactose in many bacteria that utilize the phosphotransferase system for sugar uptake.

In bacteria such as Lactococcus lactis and Staphylococcus aureus, lactose is transported into the cell and concomitantly phosphorylated to form lactose 6-phosphate by a lactose-specific phosphotransferase system (PTS). asm.orgnih.govnih.gov This lactose 6-phosphate is then hydrolyzed by the enzyme 6-phospho-β-galactosidase (EC 3.2.1.85) to yield glucose and D-Galactose 6-phosphate. nih.govnih.govwikipedia.org The glucose molecule can directly enter the glycolytic pathway, while the D-Galactose 6-phosphate enters the D-Tagatose 6-Phosphate pathway for further catabolism. nih.govnih.gov

| Enzyme | Substrate | Products | Organism | Metabolic Significance |

| 6-phospho-β-galactosidase | Lactose 6-phosphate | Glucose + D-Galactose 6-phosphate | Lactococcus lactis, Staphylococcus aureus | Cleaves the phosphorylated disaccharide, linking lactose uptake to glycolysis and the D-Tagatose 6-Phosphate pathway. nih.govnih.govnih.gov |

In some bacterial systems, the intermediates of the lactose metabolic pathway, including D-Galactose 6-phosphate, can play a role in the regulation of the genes responsible for lactose utilization. In Staphylococcus aureus, mutants deficient in enzymes of the D-Tagatose 6-phosphate pathway, such as D-galactose 6-phosphate isomerase, accumulate D-Galactose 6-phosphate. asm.org The genes for the D-Tagatose 6-phosphate pathway are often organized in an operon, and their expression is inducible by the presence of lactose or galactose. asm.orgnih.gov While allolactose (B1665239) is the well-known inducer of the lac operon in E. coli, in organisms utilizing the D-Tagatose 6-phosphate pathway, the regulatory mechanisms can differ, and intermediates like D-Galactose 6-phosphate are central to the metabolic flux that signals the presence of the primary substrate. researchgate.netnih.gov The induction of the lac genes in Staphylococcus aureus, which encode the enzymes of the D-Tagatose 6-phosphate pathway, is under common genetic control and is coordinately induced. asm.org

Interconnections with Other Carbohydrate Metabolic Routes

D-Galactose 6-phosphate, while a distinct molecule, holds a significant position within the broader landscape of carbohydrate metabolism. Its metabolic roles are intricately linked to the central pathways of glucose processing, primarily through its conversion into intermediates that can enter glycolysis. The nature of this connection, however, varies across different organisms and metabolic routes.

Relationship with Glucose 6-Phosphate Metabolism

The metabolic processing of galactose is fundamentally aimed at converting it into intermediates of the glycolytic pathway, with Glucose 6-phosphate being a key entry point. microbenotes.comnih.gov In many organisms, including humans, the primary route for this conversion is the Leloir pathway. taylorandfrancis.comtuscany-diet.net This pathway transforms galactose into Glucose 1-phosphate through a series of enzymatic steps. nih.govresearchgate.net Subsequently, Glucose 1-phosphate is isomerized to Glucose 6-phosphate, which can then be directed into glycolysis for energy production, the pentose (B10789219) phosphate pathway for nucleotide synthesis, or glycogen (B147801) synthesis for storage. microbenotes.comwikipedia.org

In contrast, certain bacteria, such as Lactococcus lactis, utilize an alternative route for galactose catabolism known as the tagatose-6-phosphate pathway. nih.gov In this pathway, D-Galactose 6-phosphate is a central intermediate. nih.govnih.gov It is generated from the hydrolysis of lactose-6-phosphate and is then isomerized by the enzyme D-galactose-6-phosphate isomerase to form D-tagatose-6-phosphate. nih.gov The pathway continues until it yields D-glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which are both intermediates of the glycolytic pathway. nih.gov

Therefore, D-Galactose 6-phosphate's relationship with Glucose 6-phosphate metabolism is established by its role as a precursor to glycolytic intermediates. While the Leloir pathway directly produces a precursor (Glucose 1-phosphate) to Glucose 6-phosphate, the tagatose-6-phosphate pathway provides an alternative route that also culminates in feeding carbon skeletons into the central glycolytic pathway, albeit at a later stage. Both phosphorylated hexoses, D-Galactose 6-phosphate and Glucose 6-phosphate, serve as committed molecules that are channeled into specific catabolic routes for energy extraction.

Context within Phosphoglucomutase-Mediated Interconversions

Phosphoglucomutase (PGM) is a crucial enzyme that facilitates the reversible interconversion of Glucose 1-phosphate and Glucose 6-phosphate. wikipedia.orgnih.gov This function places PGM at a critical metabolic crossroads, linking the final product of the Leloir pathway (Glucose 1-phosphate) with the entry point of glycolysis and other major carbohydrate pathways (Glucose 6-phosphate). nih.govfrontiersin.org The enzyme works by transferring a phosphate group from the 1-carbon to the 6-carbon of the glucose molecule, and vice versa. wikipedia.orgnih.gov

The context of D-Galactose 6-phosphate concerning PGM-mediated reactions is primarily one of substrate specificity and potential inhibition. The direct substrate for PGM in this context is α-D-glucose-1-phosphate. researchgate.net There has been scientific inquiry into whether PGM could also act on galactose-based phosphates or be affected by them. Research has indicated that the intermediate from the Leloir pathway, Galactose 1-phosphate, can act as a competitive inhibitor of Phosphoglucomutase. nih.govresearchgate.net This inhibition can slow the conversion of Glucose 1-phosphate to Glucose 6-phosphate.

Furthermore, studies using recombinant PGM from the plant Arabidopsis have investigated whether the enzyme could directly convert Galactose 1-phosphate into Galactose 6-phosphate. The results showed no detectable formation of Galactose 6-phosphate, even after prolonged incubation times. nih.govfrontiersin.org This finding suggests that PGM exhibits a high degree of specificity for glucose phosphates and is unlikely to catalyze the isomerization of galactose phosphates directly. nih.govfrontiersin.org Consequently, D-Galactose 6-phosphate is not a product of PGM activity in this major metabolic route. Its role is defined in a separate pathway (the tagatose-6-phosphate pathway) with its own specific isomerase, highlighting the precise enzymatic machinery that governs carbohydrate metabolism. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in Galactose and Glucose Phosphate Interconversion

| Enzyme | Abbreviation | Function | Metabolic Pathway |

| Phosphoglucomutase | PGM | Catalyzes the interconversion of Glucose 1-phosphate and Glucose 6-phosphate. wikipedia.org | Leloir Pathway, Glycolysis, Glycogenesis |

| D-galactose-6-phosphate isomerase | LacAB | Catalyzes the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. nih.gov | Tagatose-6-phosphate pathway |

| Galactokinase | GALK | Phosphorylates galactose to galactose 1-phosphate. youtube.com | Leloir Pathway |

| Galactose-1-phosphate uridylyltransferase | GALT | Transfers a UMP group to galactose 1-phosphate to form UDP-galactose and glucose 1-phosphate. researchgate.net | Leloir Pathway |

Cellular and Genetic Research Models

Investigation in Microbial Systems

The study of D-galactose 6-phosphate and its metabolic context has been greatly advanced by research in various microbial systems. These organisms, particularly yeasts and bacteria, serve as powerful models to dissect the biochemical pathways and regulatory networks governing galactose utilization.

Saccharomyces cerevisiae, or baker's yeast, is a premier model organism for studying eukaryotic gene regulation and metabolism, including the well-characterized galactose (GAL) utilization pathway. researchgate.netsemanticscholar.org In this yeast, galactose is metabolized through the Leloir pathway, which converts it into glucose-6-phosphate, a key intermediate that can enter glycolysis. researchgate.netbrighton.ac.ukresearchgate.net The process involves several core enzymatic steps: galactokinase (encoded by GAL1) phosphorylates galactose to galactose-1-phosphate, which is then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GAL7). researchgate.netnih.gov Subsequently, UDP-galactose 4-epimerase (GAL10) converts UDP-galactose to UDP-glucose, and phosphoglucomutase (PGM2) isomerizes glucose-1-phosphate to glucose-6-phosphate. nih.govnih.gov The GAL system's tight genetic control and its relevance to human diseases like galactosemia make S. cerevisiae an invaluable research tool. researchgate.netnih.gov

While the Leloir pathway is conserved, several bacterial species utilize an alternative route for galactose metabolism known as the D-tagatose 6-phosphate pathway.

Staphylococcus aureus : This bacterium metabolizes galactose exclusively via the tagatose pathway. biorxiv.org It lacks the enzymes of the Leloir pathway. biorxiv.orgoup.com Galactose is first converted to D-galactose 6-phosphate, which is then isomerized to D-tagatose 6-phosphate by D-galactose-6-phosphate isomerase. nih.gov This intermediate is further processed into metabolites that can enter glycolysis. frontiersin.org The genes for this pathway are typically located on the lac operon. oup.com

Streptococcus lactis (now Lactococcus lactis) : Strains of L. lactis exhibit diversity in galactose metabolism. They possess the genetic capacity for both the Leloir pathway and the D-tagatose 6-phosphate pathway. nih.gov In many strains, lactose (B1674315) is transported via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), which hydrolyzes it into glucose and galactose-6-phosphate (B1197297). The galactose-6-phosphate is then catabolized through the tagatose pathway. nih.govnih.gov

Bacillus licheniformis : This species also utilizes the Leloir pathway for galactose degradation. kegg.jpnih.gov

Lactobacillus species : Similar to L. lactis, some lactobacilli can utilize both the Leloir and tagatose pathways for galactose metabolism.

The choice of pathway is often strain-dependent and reflects the organism's adaptation to its specific ecological niche. nih.gov

Perturbations, such as genetic mutations or changes in growth conditions, can significantly alter metabolic flux and lead to the accumulation of pathway intermediates. In S. cerevisiae, deleting genes that encode negative regulators of the GAL system can increase the metabolic flux through the galactose utilization pathway. nih.gov For example, deleting MIG1, GAL6, and GAL80 was shown to increase the galactose uptake rate. nih.gov

A key finding from such studies was the identification of phosphoglucomutase (encoded by PGM2) as a critical control point. Overexpression of PGM2 led to a 70% increase in the galactose uptake rate compared to the reference strain. nih.gov This overexpression also resulted in increased intracellular concentrations of several sugar phosphates, demonstrating a shift in metabolic balance.

| Metabolite | Reference Strain Concentration (μmol/g dry weight) | PGM2 Overexpressing Strain Concentration (μmol/g dry weight) | Fold Change |

|---|---|---|---|

| Glucose-6-phosphate | 1.5 | 2.5 | 1.67 |

| Galactose-6-phosphate | 0.2 | 0.5 | 2.50 |

| Fructose-6-phosphate | 0.8 | 1.2 | 1.50 |

Data derived from studies on metabolic engineering in S. cerevisiae. nih.gov

Genetic Regulation of Associated Metabolic Pathways

The metabolism of galactose is under stringent genetic control in both yeast and bacteria, ensuring that the necessary enzymes are produced only when galactose is available and a more preferred carbon source, like glucose, is absent.

GAL Genes in S. cerevisiae : The regulation of the GAL genes in yeast is a classic model for eukaryotic gene control. researchgate.netmanchester.ac.uk The system is primarily controlled by three proteins: Gal4p (a transcriptional activator), Gal80p (a repressor), and Gal3p (a sensor/inducer). manchester.ac.ukresearchgate.netnih.gov

Activation : In the presence of galactose, Gal3p binds to galactose and ATP. This complex then interacts with Gal80p, sequestering it in the cytoplasm and preventing it from inhibiting Gal4p. researchgate.netnih.gov The now-active Gal4p binds to upstream activating sequences (UASG) and recruits the transcriptional machinery to express the GAL genes (GAL1, GAL7, GAL10, etc.). nih.govuoa.gr

Repression : In the absence of galactose, Gal80p binds directly to Gal4p, masking its activation domain and preventing transcription. researchgate.net In the presence of glucose, a phenomenon known as catabolite repression occurs, mediated by the repressor Mig1p, which strongly inhibits the expression of GAL genes. researchgate.netbrighton.ac.ukuoa.gr

Lactose (lac) Operon : In bacteria like E. coli, the genes for lactose metabolism are organized into the lac operon. ebsco.comkhanacademy.org The operon includes structural genes (lacZ, lacY, lacA) and regulatory sites. ebsco.com

Activation : When lactose is present, its isomer allolactose (B1665239) acts as an inducer, binding to the LacI repressor protein. khanacademy.org This binding causes the repressor to detach from the operator site, allowing RNA polymerase to transcribe the genes. khanacademy.orglibretexts.org

Repression : In the absence of lactose, the LacI repressor, encoded by the lacI gene, binds to the operator sequence, physically blocking transcription. khanacademy.orglibretexts.org The operon is also subject to catabolite repression; high glucose levels lead to low levels of cyclic AMP (cAMP), which is required for the catabolite activator protein (CAP) to bind and fully activate transcription. khanacademy.org In Staphylococcus aureus, the lac operon encodes the enzymes for the tagatose-6-phosphate pathway. oup.com

Manipulating the expression of key genes is a fundamental strategy for analyzing metabolic pathways. Gene deletion and overexpression studies in S. cerevisiae have been instrumental in elucidating the structure and regulation of the galactose utilization pathway.

Deletion of Negative Regulators : Deleting the genes for negative regulators (GAL80, MIG1) has been shown to enhance the rate of galactose consumption. nih.govnih.govresearchgate.net A strain with deletions of GAL6, GAL80, and MIG1 exhibited a 41% increase in the flux through the galactose pathway. nih.gov This approach demonstrates that relieving layers of negative regulation can significantly boost metabolic throughput.

Overexpression of Pathway Enzymes : Overexpression studies have helped identify rate-limiting steps. As mentioned, overexpressing PGM2, which catalyzes the final step of the Leloir pathway, significantly increased both the specific growth rate and the galactose uptake rate in S. cerevisiae. nih.govnih.gov This indicates that the conversion of glucose-1-phosphate to glucose-6-phosphate can be a bottleneck in the pathway. nih.gov

| Strain/Modification | Key Genetic Change | Observed Phenotype | Reference |

|---|---|---|---|

| Reference Strain | Wild-Type | Baseline galactose uptake rate | nih.gov |

| Mutant 1 | Overexpression of GAL4 | 26% increase in galactose uptake rate | nih.gov |

| Mutant 2 | Deletion of GAL6, GAL80, MIG1 | 41% increase in galactose uptake rate | nih.govnih.gov |

| Mutant 3 | Overexpression of PGM2 | 70% increase in galactose uptake rate; increased growth rate | nih.govnih.gov |

These genetic engineering strategies not only confirm the roles of specific genes but also provide a powerful method for rationally improving microbial strains for industrial applications that utilize galactose-rich feedstocks. researchgate.netsemanticscholar.org

Plasmid Linkage and Horizontal Gene Transfer in Metabolic Pathways

The transfer of genetic material between organisms through mechanisms other than vertical transmission from parent to offspring, known as horizontal gene transfer (HGT), is a significant driver of evolution, particularly in microorganisms. Plasmids, which are small, extrachromosomal DNA molecules, are key vectors in HGT, often carrying genes that confer adaptive advantages, such as metabolic capabilities. The study of these plasmid-linked metabolic pathways provides crucial insights into microbial genetics and evolution.

In the context of galactose metabolism, research in Streptococcus lactis has demonstrated a clear linkage between plasmids and the enzymatic machinery required for galactose utilization. Specifically, the genes encoding the enzymes for the D-tagatose 6-phosphate pathway are located on a plasmid. This pathway is a key route for the metabolism of lactose and galactose in these bacteria.

One of the pivotal intermediates in this pathway is D-galactose 6-phosphate. The enzymes responsible for its formation and subsequent conversion are encoded by plasmid-borne genes. The presence of these plasmids allows the host bacterium to efficiently metabolize galactose.

A common experimental approach to confirm the plasmid linkage of these metabolic pathways involves "curing" the bacteria of their plasmids. This is often achieved by treating the bacterial culture with agents that interfere with plasmid replication, leading to their loss in subsequent generations. When S. lactis is cured of its lactose plasmid, it loses the enzymes of the D-tagatose 6-phosphate pathway.

Consequently, these "cured" strains exhibit a distinct metabolic shift. While they can still grow on galactose, they do so at a significantly slower rate. This is because, in the absence of the plasmid-encoded pathway, the bacteria are forced to utilize the alternative, chromosomally encoded Leloir pathway for galactose metabolism. A key characteristic of this metabolic state is the intracellular accumulation of high concentrations of D-galactose 6-phosphate. This accumulation occurs because the downstream enzymes of the D-tagatose 6-phosphate pathway are no longer present to process it.

The study of such plasmid-mediated metabolic pathways has been further illuminated by the use of agents that perturb cellular metabolism, such as lithium salts. In various microorganisms, including the yeast Saccharomyces cerevisiae, lithium has been shown to be more toxic when the organism is grown in a galactose-containing medium. This increased toxicity is attributed to the inhibitory effect of lithium on key enzymes in galactose metabolism.

For instance, lithium can inhibit the enzyme phosphoglucomutase. This inhibition leads to the accumulation of phosphorylated intermediates of the Leloir pathway, such as galactose-1-phosphate, creating a cellular state analogous to the genetic disorder galactosemia in humans. This lithium-induced metabolic disruption provides a valuable model for studying the effects of impaired galactose metabolism and the roles of the different metabolic pathways.

The table below summarizes the key findings from studies on plasmid-linked galactose metabolism and the effects of lithium.

| Organism | Pathway Component | Observation | Research Focus |

| Streptococcus lactis | D-tagatose 6-phosphate pathway enzymes | Genes are located on a lactose plasmid. | Plasmid linkage of metabolic pathways. |

| Streptococcus lactis | Plasmid-cured strains | Loss of the D-tagatose 6-phosphate pathway, slower growth on galactose, and accumulation of intracellular D-galactose 6-phosphate. | Demonstrating the role of plasmids in metabolic capabilities. |

| Saccharomyces cerevisiae | Phosphoglucomutase | Inhibited by lithium in galactose-containing media. | Elucidating the mechanism of lithium toxicity in the context of galactose metabolism. |

| Saccharomyces cerevisiae | Galactose-1-phosphate | Accumulates in the presence of lithium, leading to a "galactosemic-like" state. | Modeling metabolic disorders and studying the effects of enzyme inhibition. |

These research findings underscore the critical role of plasmids in the horizontal gene transfer of metabolic pathways. The ability to acquire a complete set of genes for a specific metabolic function on a single plasmid provides a powerful mechanism for rapid adaptation to new environmental niches. The study of these systems, including the use of metabolic inhibitors like lithium, continues to provide valuable insights into the genetic and biochemical basis of microbial life.

Chemical Synthesis and Analogues in Research

Academic Methods for Synthesis of D-Galactose 6-Phosphate Lithium Salt

The synthesis of D-Galactose 6-phosphate can be approached through both enzymatic and chemical strategies. The enzymatic route is often favored for its high regioselectivity, while chemical methods offer versatility but require complex protection and deprotection steps.

Enzymatic Synthesis:

The most direct and common academic method for synthesizing D-Galactose 6-phosphate is through the action of the enzyme galactokinase (GALK). This enzyme catalyzes the specific phosphorylation of D-galactose at the C-6 position using adenosine triphosphate (ATP) as the phosphate (B84403) donor. study.com

Reaction: D-Galactose + ATP → D-Galactose 6-phosphate + ADP

This biocatalytic approach is highly efficient and avoids the need for protecting groups, ensuring that only the desired C-6 hydroxyl group is phosphorylated. The enzymatic phosphorylation-dephosphorylation cascade is considered a promising route for synthesizing galactose derivatives because it can overcome the thermodynamic equilibrium of isomerization and utilize cost-effective starting materials. nih.gov The resulting D-Galactose 6-phosphate can then be isolated and converted to its lithium salt through standard ion-exchange chromatography.

Chemical Synthesis Strategy:

A purely chemical synthesis of D-Galactose 6-phosphate is more complex due to the presence of multiple hydroxyl groups with similar reactivity. The general strategy involves a multi-step process:

Protection of Hydroxyl Groups: The hydroxyl groups at positions C-1, C-2, C-3, and C-4 of D-galactose must be protected to ensure that phosphorylation occurs exclusively at the C-6 position. This can be achieved through regioselective protection methods. For instance, a one-step regioselective benzoylation can be used to install benzoate protecting groups at the 2, 3, and 6 positions, leveraging the lower reactivity of the axial 4-OH group. acs.orgnih.gov Further steps would be required to selectively deprotect the C-6 position, leaving the others protected.

Phosphorylation: The free primary hydroxyl group at the C-6 position is then phosphorylated. This is typically achieved using a phosphorylating agent like phosphoryl chloride (POCl₃) or a phosphoramidite reagent.

Deprotection: Following phosphorylation, the protecting groups on the other hydroxyl groups are removed to yield the final D-Galactose 6-phosphate product.

Salt Formation: The purified D-Galactose 6-phosphate is typically isolated as a salt to improve stability. The lithium salt can be prepared by treating the free acid form of the phosphate with a lithium source, such as lithium hydroxide or lithium carbonate, followed by purification.

While conceptually straightforward, chemical synthesis can suffer from issues with regioselectivity and yield, often requiring complex purification of intermediates. acs.org

Enzymatic and Chemical Synthesis of Phosphono-Analogues

Phosphono-analogues of sugar phosphates are valuable research tools because the phosphonate group (C-P bond) is resistant to enzymatic cleavage by phosphatases, unlike the native phosphate ester (C-O-P bond). This stability makes them excellent inhibitors or mechanistic probes for enzymes involved in sugar metabolism.

A chemoenzymatic approach is often employed for the synthesis of these analogues. This strategy combines the flexibility of chemical synthesis to create the modified sugar with the specificity of enzymatic reactions for subsequent coupling steps. For example, the synthesis of phosphono-analogues of sugar nucleotides has been achieved using a thymidylyltransferase. sci-hub.ru

The synthesis of a phosphonate analogue of a galactose-phosphate can be illustrated by the following general steps:

Chemical Synthesis of the Phosphonate Sugar: The initial steps involve the chemical synthesis of the galactose phosphonate. This requires introducing a carbon-phosphorus bond at the desired position.

Enzymatic Coupling: The chemically synthesized sugar phosphonate can then be used as a substrate for enzymes that normally act on sugar phosphates. For instance, a nucleotidylyltransferase can couple the phosphonate analogue with a nucleoside 5'-triphosphate to form a non-hydrolyzable phosphono-analogue of a sugar nucleotide. sci-hub.ru This enzymatic step is often more efficient and selective than a purely chemical coupling reaction.

This chemoenzymatic strategy has been successfully used to create isosteric phosphono-analogues of sugar nucleotides, which are crucial for studying enzymes like glycosyltransferases that are involved in a wide array of biological processes. sci-hub.ru

| Analogue Type | Key Synthetic Feature | Research Application |

| Phosphono-analogue | Replacement of phosphate ester oxygen with a methylene group (C-P bond) | Mechanistic probes for enzymes, enzyme inhibitors |

Preparation of Modified or Labeled Derivatives for Research Applications

Modifying D-Galactose 6-phosphate with labels such as stable isotopes or fluorescent tags creates powerful tools for tracing metabolic pathways, imaging cellular processes, and conducting mechanistic studies.

Isotopically Labeled Derivatives:

Stable isotope labeling is a fundamental technique in metabolic research. D-Galactose derivatives can be labeled with isotopes like Carbon-13 (¹³C) to trace their fate in biological systems.

Synthesis of ¹³C-Labeled D-Galactose: D-Galactose-1-¹³C has been synthesized using nitromethane-¹³C as the starting material. The synthesis resulted in a 42.6% yield with 99.1% ¹³C abundance. xml-journal.net This labeled galactose can then be used as a substrate for galactokinase to produce ¹³C-labeled D-Galactose 6-phosphate, allowing researchers to follow its metabolic conversion pathways using techniques like mass spectrometry and NMR spectroscopy.

Radioactive isotopes are also used, particularly for imaging applications.

Synthesis of ¹⁸F-Labeled D-Galactose: A fluorine-18 ([¹⁸F]) labeled galactose derivative, [¹⁸F]FPGal, has been synthesized for use as a positron emission tomography (PET) imaging agent. nih.gov The radiosynthesis takes approximately 50 minutes and yields the product that can be used to study liver function by targeting the asialoglycoprotein receptor. nih.gov Such labeled molecules provide a non-invasive way to visualize metabolic activity in vivo.

Fluorescently Labeled Derivatives:

Fluorescent probes are indispensable for cell biology, allowing for the visualization of molecular processes in real-time. Fluorescent tags can be attached to galactose to track its uptake and localization within cells.

Synthesis of Fluorescent Galactose Probes: D-galactose-based probes can be conjugated to a fluorophore, such as fluorescein, to create fluorescent ligands. rsc.org These probes can be used in fluorescence polarization-based assays to study carbohydrate-binding proteins (lectins). By designing probes with different linkers between the galactose moiety and the fluorophore, researchers can optimize their binding properties for specific applications.

These modified and labeled derivatives are crucial for a wide range of research applications, from fundamental metabolic studies to the development of new diagnostic and therapeutic agents.

| Derivative Type | Label/Modification | Synthesis Method | Key Research Application |

| Isotopic | Carbon-13 (¹³C) | Chemical synthesis from ¹³C-nitromethane | Metabolic tracing |

| Isotopic | Fluorine-18 (¹⁸F) | Radiosynthesis | PET imaging of liver function nih.gov |

| Fluorescent | Fluorescein | Conjugation chemistry | Probes for lectin binding, cellular imaging rsc.org |

Q & A

Q. What are the recommended methods for synthesizing and purifying D-galactose 6-phosphate lithium salt in laboratory settings?

D-Galactose 6-phosphate is typically synthesized enzymatically via phosphorylation using galactokinase (GalK, EC 2.7.1.6), a key enzyme in the Leloir pathway . For purification, ion-exchange chromatography is effective due to the compound’s phosphate group. Lithium salt forms are precipitated using lithium chloride under cold conditions (4°C) to minimize hydrolysis. Post-synthesis, lyophilization ensures stability. Analytical validation via LC-MS or NMR is critical to confirm purity and avoid contamination by intermediates like D-galactose 1-phosphate .

Q. How can researchers quantify this compound in biological samples?

Enzymatic assays coupled with spectrophotometry are widely used. For example, linking D-galactose 6-phosphate metabolism to NADH production via glucose-6-phosphate dehydrogenase (G6PDH, EC 1.1.1.49) allows quantification at 340 nm . Alternatively, LC-QTOF-MS provides high specificity, with chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) to resolve phosphorylated sugars . Standard curves must be prepared in matrix-matched solvents to account for ion suppression.

Q. What are the optimal storage conditions to maintain this compound stability?

Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hygroscopic degradation. Aqueous solutions should be prepared fresh and used immediately, as phosphate esters hydrolyze rapidly at neutral pH (e.g., <24 hours at 25°C) . For short-term storage (≤48 hours), maintain solutions at 4°C and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How do experimental designs differ when studying D-galactose 6-phosphate metabolism in fungi versus bacterial systems?

In fungi (e.g., Aspergillus nidulans), the Leloir pathway dominates, requiring assays for galactokinase (GalK) and UDP-galactose 4-epimerase (GalE, EC 5.1.3.2) activity . In contrast, bacteria like Streptococcus spp. utilize both the Leloir and tagatose 6-phosphate pathways, necessitating parallel assays for galactose-1-phosphate uridylyltransferase (GalT, EC 2.7.7.12) and tagatose-6-phosphate kinase . Kinetic parameters (e.g., Km for GalK) should be validated across pH 6.5–7.5 to reflect physiological conditions .

Q. How can researchers resolve contradictions in reported metabolic flux data for D-galactose 6-phosphate in cancer cell studies?

Discrepancies often arise from differences in cell lines (e.g., glycolytic vs. oxidative phenotypes) or assay conditions. Use <sup>13</sup>C-labeled D-galactose 6-phosphate with isotopomer analysis via GC-MS to track carbon flux into glycolysis versus the pentose phosphate pathway . Normalize data to intracellular ATP levels to account for variability in metabolic activity. Contradictory results may also reflect off-target effects of inhibitors like 2-deoxyglucose; include rescue experiments with exogenous glucose 6-phosphate .

Q. What methodologies are recommended to study the structural stability of this compound under varying pH and temperature conditions?

Circular dichroism (CD) spectroscopy can monitor conformational changes in the sugar ring at pH 5.0–8.0 . For thermal stability, differential scanning calorimetry (DSC) reveals decomposition onset temperatures (~170°C for anhydrous form) . Aqueous stability is pH-dependent: hydrolysis rates increase above pH 7.0; use <sup>31</sup>P NMR to quantify phosphate ester breakdown products .

Q. How does this compound interact with metal ions in enzymatic assays, and how can this be controlled?

Lithium ions are less likely to chelate phosphate groups compared to sodium or potassium, reducing interference in kinase/phosphatase assays . However, residual divalent cations (e.g., Mg<sup>2+</sup>) in buffer systems may alter enzyme kinetics. Pre-treat buffers with Chelex resin or include EDTA (0.1–1 mM) to sequester contaminants. Validate with metal-free controls .

Methodological Notes

- Cross-species comparisons : Always verify ortholog-specific enzyme activity (e.g., GalK in D. squalens has two isoforms versus one in A. nidulans) .

- Data normalization : Use internal standards (e.g., deuterated D-glucose 6-phosphate) in MS-based workflows to improve reproducibility .

- Safety protocols : While D-galactose 6-phosphate is not classified as hazardous, follow PPE guidelines (EN166-compliant goggles, nitrile gloves) to prevent contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.